5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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Overview
Description
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of pyridine-2-carbaldehyde with appropriate amines and chlorinated pyrimidines under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Pyrimidine amines or alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new agrochemicals and fungicides due to its unique mode of action.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases.
Pathways Involved: It interferes with the replication and transcription processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the chlorine substitution but shares similar biological activities.
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure with a bromine atom instead of chlorine, exhibiting comparable pharmacological properties.
2-(Pyridin-2-yl)-4H-pyrimidin-4-one: Similar core structure but without halogen substitution.
Uniqueness
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine atom contributes to its increased potency and efficacy in various applications .
Properties
Molecular Formula |
C9H6ClN3O |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6ClN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) |
InChI Key |
RLZPYYQTKUQJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)Cl |
Origin of Product |
United States |
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